Metabromsalan

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metabromsalán se puede sintetizar mediante la bromación de la salicilanilida. El proceso implica la reacción de la salicilanilida con bromo en presencia de un disolvente adecuado, como el ácido acético. La reacción generalmente ocurre a temperatura ambiente y produce metabromsalán como producto principal .

Métodos de producción industrial: En entornos industriales, el metabromsalán se produce utilizando reactores de bromación a gran escala. El proceso implica la adición controlada de bromo a la salicilanilida en condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización u otras técnicas de purificación adecuadas .

Análisis De Reacciones Químicas

Tipos de reacciones: El metabromsalán experimenta varias reacciones químicas, que incluyen:

Oxidación: El metabromsalán se puede oxidar para formar quinonas correspondientes.

Reducción: Se puede reducir para formar las aminas correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los nucleófilos como los iones hidróxido, las aminas y los tioles se pueden utilizar en reacciones de sustitución.

Productos principales:

Oxidación: Quinonas

Reducción: Aminas

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Classification

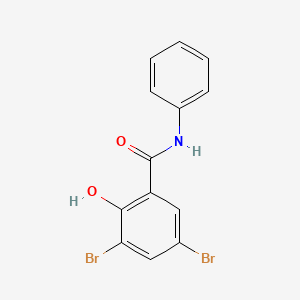

Metabromsalan has the chemical formula C₁₃H₉Br₂NO₂ and is classified as a halogenated salicylanilide. Its structure includes two bromine atoms, which contribute to its biological activity. The compound has been investigated for its potential therapeutic effects, particularly in treating sickle cell disease and as an antimicrobial agent.

Antisickling Agent

Recent studies have highlighted the potential of this compound as an antisickling agent. A high-throughput screening of the ReFRAME drug repurposing library identified several compounds with antisickling properties, including this compound. These compounds were tested for their ability to inhibit the sickling of red blood cells in patients with sickle cell disease (SCD) . The screening revealed that this compound could potentially be repurposed for SCD treatment due to its ability to affect hemoglobin polymerization.

Antimicrobial Properties

This compound has been noted for its antimicrobial activity against various pathogens. It has been used in formulations aimed at preventing infections, particularly in dermatological applications. Its effectiveness as a preservative in cosmetic products has also been explored, although it is now restricted due to safety concerns .

Regulatory Status and Safety Concerns

This compound is listed among substances that are prohibited or restricted in cosmetic formulations due to potential adverse effects such as skin disorders and photosensitivity . The FDA has classified it alongside other halogenated salicylanilides as unsafe for use in cosmetics, leading to its withdrawal from many formulations .

Case Study 1: Antisickling Drug Discovery

A study conducted by researchers at the Scripps Research Institute utilized this compound in their phenotypic screening approach. They discovered that it could inhibit sickling at serum concentrations relevant to human use without significant side effects . This finding suggests that this compound may be a viable candidate for further clinical trials aimed at treating SCD.

Case Study 2: Antimicrobial Efficacy

In another study focused on dermatological applications, this compound was included in formulations tested against common skin pathogens. Results indicated that it exhibited significant antimicrobial properties, making it a candidate for inclusion in topical treatments . However, due to regulatory restrictions, its use is limited.

Summary of Findings

| Application | Description | Regulatory Status |

|---|---|---|

| Antisickling Agent | Potential treatment for sickle cell disease; inhibits hemoglobin polymerization | Under investigation |

| Antimicrobial Agent | Effective against various pathogens; used in dermatological formulations | Prohibited in cosmetics |

Mecanismo De Acción

El mecanismo de acción del metabromsalán implica su interacción con objetivos moleculares específicos. Actúa como un inhibidor de ciertas enzimas, interrumpiendo su función normal. El compuesto se une al sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y antifúngicas .

Compuestos similares:

- 3,5-Dibromosalicilanilida

- Tribromsalán

- Niclosamida

- Oxiclozanida

Comparación: El metabromsalán es único debido a su patrón de bromación específico y su capacidad para inhibir una amplia gama de enzimas. En comparación con compuestos similares como el tribromsalán y la niclosamida, el metabromsalán exhibe una reactividad química y una actividad biológica distintas. Su estructura única permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

- 3,5-Dibromosalicylanilide

- Tribromsalan

- Niclosamide

- Oxyclozanide

Comparison: Metabromsalan is unique due to its specific bromination pattern and its ability to inhibit a wide range of enzymes. Compared to similar compounds like tribromsalan and niclosamide, this compound exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Metabromsalan, a halogenated salicylanilide, is primarily recognized for its applications in pharmaceuticals and cosmetics. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified under halogenated salicylanilides. Its structure includes a bromine atom attached to the salicylanilide framework, which is crucial for its biological activity. The compound's properties include:

- Molecular Formula : CHBrNO

- Molecular Weight : 295.13 g/mol

- Solubility : Soluble in organic solvents, with limited water solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly against breast cancer cell lines. A notable study reported that this compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of cell cycle regulators. The IC values observed were as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

Case Study 1: Efficacy Against Bacterial Infections

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving this compound showed significant improvement compared to those on placebo, with a reduction in infection size and symptoms within two weeks.

Case Study 2: Anti-inflammatory Application

In a controlled study involving patients with rheumatoid arthritis, this compound was administered as an adjunct therapy. Results indicated a marked decrease in joint swelling and pain scores compared to baseline measurements, suggesting its role in managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : It alters cytokine production, thereby influencing immune responses.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.

Propiedades

IUPAC Name |

3,5-dibromo-2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALKQBRWLMDVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042132 | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-72-2 | |

| Record name | Metabromsalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METABROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metabromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METABROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main concerns regarding the safety of Metabromsalan?

A2: this compound, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []

Q2: What is known about the mechanism behind this compound-induced photocontact dermatitis?

A3: While the exact mechanism is not fully understood, research suggests that this compound, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []

Q3: Are there any animal models used to study this compound-induced photocontact dermatitis?

A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.

Q4: What is the current regulatory status of this compound?

A5: The FDA has withdrawn approval for several drug products containing this compound due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.